[1-(3-Bromophenyl)ethyl](2,2,2-trifluoroethyl)amine
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Overview
Description
1-(3-Bromophenyl)ethylamine is an organic compound with the molecular formula C10H11BrF3N It is characterized by the presence of a bromophenyl group and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)ethylamine
- 1-(3-Fluorophenyl)ethylamine
- 1-(3-Methylphenyl)ethylamine
Uniqueness
Compared to similar compounds, 1-(3-Bromophenyl)ethylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with molecular targets. The trifluoroethylamine group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrF3N |
---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H11BrF3N/c1-7(15-6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5,7,15H,6H2,1H3 |
InChI Key |
HYQQJUQVOJODOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC(F)(F)F |
Origin of Product |
United States |
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